molecular formula C4H9NOS B15197824 3-(Methylsulfanyl)propanamide CAS No. 22551-25-3

3-(Methylsulfanyl)propanamide

Cat. No.: B15197824
CAS No.: 22551-25-3
M. Wt: 119.19 g/mol
InChI Key: UJCYEHJOKQZZHG-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)propanamide is an organic compound with the molecular formula C4H9NOS It is characterized by the presence of a methylsulfanyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Methylsulfanyl)propanamide can be synthesized through several methods. One common approach involves the reaction of 3-chloropropanamide with methanethiol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the methylsulfanyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process typically includes the purification of the product through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are employed.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Methylsulfanyl)propanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme mechanisms involving sulfur-containing substrates.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Methylsulfanyl)propanamide involves its interaction with various molecular targets. The methylsulfanyl group can participate in nucleophilic attacks, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylthio)propanamide
  • 3-(Ethylsulfanyl)propanamide
  • 3-(Methylsulfinyl)propanamide

Uniqueness

3-(Methylsulfanyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

22551-25-3

Molecular Formula

C4H9NOS

Molecular Weight

119.19 g/mol

IUPAC Name

3-methylsulfanylpropanamide

InChI

InChI=1S/C4H9NOS/c1-7-3-2-4(5)6/h2-3H2,1H3,(H2,5,6)

InChI Key

UJCYEHJOKQZZHG-UHFFFAOYSA-N

Canonical SMILES

CSCCC(=O)N

Origin of Product

United States

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